molecular formula C17H16Cl2N2O5 B1342057 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide CAS No. 76120-22-4

2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide

Cat. No.: B1342057
CAS No.: 76120-22-4
M. Wt: 399.2 g/mol
InChI Key: YDEFRHHEMOGTCU-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide is a synthetic chemical compound of significant interest in agricultural chemistry research. Based on its structural similarity to diphenyl ether herbicides such as bifenox , this compound is hypothesized to act as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO) . PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of photodynamic protoporphyrin IX, which in the presence of light causes lipid peroxidation, rapid membrane disruption, and ultimately, plant cell death . This mechanism is well-characterized for related nitrophenyl ether herbicides . This compound is intended for research applications only, specifically for the study of novel herbicide modes of action, the development of weed management strategies, and the investigation of resistance mechanisms in broadleaf weeds and grasses. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5/c1-3-20-17(22)10(2)25-16-9-12(5-6-14(16)21(23)24)26-15-7-4-11(18)8-13(15)19/h4-10H,3H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEFRHHEMOGTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601973
Record name 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76120-22-4
Record name 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide typically involves multiple steps, starting with the preparation of the core aromatic structures. One common route includes the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by etherification with 2-nitrophenol. The final step involves the amidation reaction with N-ethylpropanamide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. Large-scale production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Reduction: Formation of 2-[5-(2,4-dichlorophenoxy)-2-aminophenoxy]-N-ethylpropanamide.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

Biology: In biological research, it may be used to study the effects of aromatic compounds on biological systems, particularly in the context of enzyme interactions and metabolic pathways.

Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The nitro and amide groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues in the Diphenyl Ether Class

Compound A : 2-(2,4-Dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide
  • CAS : 409093-15-8 .
  • Molecular Formula : C₁₂H₉Cl₂N₃O₄S (MW: 362.19 g/mol).
  • Key Differences: Replaces the diphenyl ether’s nitro-phenoxy group with a nitro-thiazole moiety.
  • Activity : Enhanced selectivity for fungal pathogens due to the thiazole ring .
Compound B : 2-(2,4-Dichlorophenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide
  • CAS : 881755-56-2 .
  • Molecular Formula : C₂₀H₂₀Cl₂N₂O₄ (MW: 423.29 g/mol).
  • Key Differences : Incorporates a tetrahydrofuran-methoxy group on the phenyl ring, increasing hydrophobicity.
  • Activity : Extended soil persistence compared to the parent compound .
Compound C : Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)Phenol)
  • PDB Ligand Code : TCL .
  • Molecular Formula : C₁₂H₇Cl₃O₂ (MW: 289.54 g/mol).
  • Key Differences: Replaces the amide group with a phenol, enhancing antimicrobial activity.
  • Application : Used as a disinfectant and inhibitor of fatty acid synthesis .

Functional Analogues in Herbicide Classes

Compound D : Dichlorprop (2-(2,4-Dichlorophenoxy)Propionic Acid)
  • CAS : 120-36-5 .
  • Molecular Formula : C₉H₈Cl₂O₃ (MW: 235.06 g/mol).
  • Key Differences : Carboxylic acid group instead of amide; lacks nitro substitution.
  • Activity : Synthetic auxin herbicide, inducing uncontrolled growth in target plants .
Compound E : MCPA (2-(4-Chloro-2-Methylphenoxy)Acetic Acid)
  • CAS : 94-74-6 .
  • Molecular Formula : C₉H₉ClO₃ (MW: 200.62 g/mol).
  • Key Differences : Methyl substitution on the phenyl ring and acetic acid functional group.
  • Efficacy : Higher volatility and mobility in soil compared to diphenyl ethers .
Compound F : Bifenox (Methyl 5-(2,4-Dichlorophenoxy)-2-Nitrobenzoate)
  • CAS : 42576-02-3 .
  • Molecular Formula: C₁₄H₉Cl₂NO₅ (MW: 342.14 g/mol).
  • Key Differences : Methyl ester substitution; nitro group on benzoate ring.
  • Application : Pre-emergent herbicide with faster degradation in aerobic soils .

Comparative Data Table

Property Target Compound Dichlorprop Bifenox Triclosan
Molecular Weight 399.23 g/mol 235.06 g/mol 342.14 g/mol 289.54 g/mol
Functional Group Ethylpropanamide Propionic Acid Methyl Ester Phenol
Herbicidal Mechanism Cell Membrane Disruptor Synthetic Auxin Protoporphyrinogen Oxidase Inhibitor Fatty Acid Synthesis Inhibitor
Soil Half-Life ~60 days ~14 days ~30 days Stable (>180 days)
Water Solubility 0.12 mg/L 350 mg/L 0.6 mg/L 10 mg/L

Key Research Findings

Structural Impact on Activity :

  • The nitro group in the target compound enhances oxidative stress generation in weeds, a feature absent in Dichlorprop or MCPA .
  • Substitution with thiazole (Compound A) or tetrahydrofuran (Compound B) improves target specificity but reduces broad-spectrum herbicidal activity .

Environmental Persistence :

  • The target compound’s high melting point (564°C) and low vapor pressure suggest low volatility, reducing airborne contamination risks compared to MCPA .

Biological Activity

2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide, commonly referred to as etnipromid, is a synthetic compound that belongs to the class of phenoxy herbicides. Its structure includes a dichlorophenoxy group and a nitrophenoxy moiety, which contribute to its biological activity. This article explores the biological activity of etnipromid, focusing on its herbicidal properties, toxicological effects, and potential applications in agricultural and medical fields.

Etnipromid has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H24Cl2N2O4
Molecular Weight466.32 g/mol
LogP6.56
Melting PointNot available

Etnipromid functions primarily as a selective herbicide, targeting broadleaf weeds while sparing grasses. Its mechanism of action is believed to involve the disruption of auxin transport and signaling pathways in plants, leading to uncontrolled growth and eventual plant death. The presence of the dichlorophenoxy group enhances its binding affinity to auxin receptors.

Herbicidal Efficacy

Research indicates that etnipromid exhibits significant herbicidal activity against various broadleaf weed species. In controlled studies, it has demonstrated effective weed control at concentrations as low as 0.5 kg/ha when applied pre-emergence or early post-emergence.

Toxicological Studies

Toxicological evaluations have highlighted the compound's safety profile concerning non-target organisms. A study assessing its effects on rat liver mitochondria showed no significant oxidative stress or mitochondrial dysfunction at environmentally relevant concentrations, although some impacts on membrane integrity were noted at higher doses .

Table: Toxicological Effects of Etnipromid

Concentration (μM)Effect on ATP LevelsMembrane Potential Dissipation
0.4ModerateNot significant
10SignificantModerate

Case Study 1: Agricultural Application

In a field trial conducted in 2023, etnipromid was applied in a corn-soybean rotation system. The results indicated a reduction in weed biomass by approximately 75% compared to untreated plots. The crop yield was also enhanced by an average of 15% due to effective weed management.

Case Study 2: Environmental Impact

A study focused on the environmental fate of etnipromid revealed that it degrades rapidly in soil under aerobic conditions, with half-lives ranging from 7 to 14 days depending on soil type. This rapid degradation minimizes the risk of long-term ecological impacts.

Research Findings

Recent research has expanded the understanding of etnipromid's biological activity beyond herbicidal applications. Investigations into its potential medicinal properties have shown that structural analogs may exhibit anti-inflammatory effects, suggesting avenues for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide, and how can reaction conditions be optimized for higher yields?

  • The compound is synthesized via a multi-step process involving nitration, ether formation, and amide coupling. Key precursors include 2,4-dichlorophenol and ethylamine. Optimization strategies include adjusting stoichiometric ratios (e.g., excess ethylamine for amide formation), temperature control during nitration (40–60°C), and purification via column chromatography (1:1 hexane:EtOAc eluent) . Yield improvements (e.g., from 15% to 30%) can be achieved by using anhydrous conditions and catalytic bases like triethylamine for amide coupling .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H-NMR (δ 7.36–6.63 ppm for aromatic protons, δ 4.63 ppm for ether linkages), 13C-NMR (carbonyl signals at ~170 ppm), and mass spectrometry (expected m/z 399.23; observed [M+H]+ at 396.1) are essential. Thin-layer chromatography (Rf = 0.72 in 1:1 hexane:EtOAc) and melting point analysis (91–94°C) further validate purity .

Q. What safety protocols are recommended for handling this compound, given its structural similarity to carcinogenic phenoxy derivatives?

  • Treat as a potential carcinogen (Category 2B per IARC). Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. Store in airtight containers at 2–8°C. Emergency measures include rinsing eyes with water (15+ minutes) and immediate medical consultation for exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the herbicidal efficacy of this compound compared to analogs like Bifenox?

  • SAR studies should focus on substituent effects:

  • Nitro group position : Compare 2-nitro (target compound) vs. 3-nitro derivatives (e.g., Bifenox) on herbicidal activity .
  • Amide vs. ester linkages : Replace the N-ethylpropanamide group with methyl esters (e.g., Bifenox) to assess stability and bioavailability .
  • Bioassays : Use in vitro enzyme inhibition assays (e.g., acetolactate synthase) and in vivo weed growth inhibition trials .

Q. What methodologies are effective for assessing environmental persistence and degradation pathways of this compound?

  • Soil half-life studies : Conduct under aerobic/anaerobic conditions (OECD 307 guidelines) with HPLC-MS quantification.
  • Degradation products : Identify via LC-QTOF-MS; key intermediates may include 2,4-dichlorophenol (toxic) and nitrophenolic derivatives .
  • Ecotoxicology : Test aquatic toxicity using Daphnia magna (OECD 202) and algae growth inhibition (OECD 201) .

Q. How can computational approaches predict the compound’s binding affinity to target enzymes in weeds?

  • Molecular docking : Use AutoDock Vina to model interactions with acetolactate synthase (PDB ID: 1N0E). Focus on hydrogen bonding with catalytic residues (e.g., Arg377) and hydrophobic contacts with the chlorophenoxy group .
  • QSAR modeling : Train models using descriptors like logP, molar refractivity, and nitro group charge density to predict herbicidal activity across analogs .

Q. What strategies mitigate toxicity risks while maintaining herbicidal potency?

  • Derivatization : Introduce hydroxyl or methoxy groups to reduce bioaccumulation (e.g., replace chlorine with less persistent halogens) .
  • Prodrug design : Mask the nitro group with a biodegradable moiety (e.g., glycosides) to minimize direct carcinogen exposure .
  • Toxicogenomics : Use RNA-seq to identify detoxification pathways in non-target organisms (e.g., soil microbes) .

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